Bazedoxifene-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

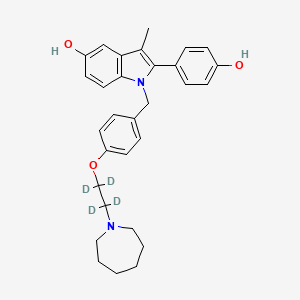

1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJGJABZCDBEDK-AUZVCRNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isotopic Purity of Bazedoxifene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Bazedoxifene-d4, a deuterated analog of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document is intended for use by researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or in metabolic studies.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for its application as an internal standard in mass spectrometry-based bioanalysis. It ensures the accuracy and reliability of pharmacokinetic and metabolic studies. The data presented below is a summary of specifications from various commercial suppliers. It is important to note that isotopic purity can vary between different batches and suppliers. For precise quantitative studies, it is imperative to refer to the Certificate of Analysis (CofA) for the specific lot being used.

| Parameter | Specification | Supplier |

| Deuterated Forms | ≥99% (d₁-d₄) | Cayman Chemical[1] |

| Isotopic Enrichment | >95% | Sussex Research Laboratories Inc. |

Note: The specification "≥99% deuterated forms (d₁-d₄)" indicates that the sum of all deuterated species (from one to four deuterium atoms) is at least 99% of the total compound. The isotopic enrichment refers to the percentage of deuterium atoms at the labeled positions.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] These methods allow for the precise measurement of the distribution of deuterated and non-deuterated species.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic distribution (d₀, d₁, d₂, d₃, d₄) of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This solution is then further diluted to an appropriate concentration for mass spectrometric analysis.

-

Chromatographic Separation (LC-MS): While not always necessary for direct infusion analysis, liquid chromatography can be employed to separate this compound from any potential impurities prior to mass analysis. A typical mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid on a C18 column.

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of all possible deuterated species of Bazedoxifene.

-

-

Data Analysis: The relative abundance of the monoisotopic peak (d₀) and the peaks corresponding to the deuterated species (d₁, d₂, d₃, d₄) are measured. The isotopic purity is calculated based on the relative peak areas of these species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to quantify the level of deuterium incorporation.

Methodology:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated provides qualitative confirmation of deuteration. The degree of deuteration can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a proton signal at an unlabeled position in the molecule.

-

²H NMR Spectroscopy: A ²H (Deuterium) NMR spectrum is acquired. This spectrum will show signals corresponding to the deuterium atoms in the molecule, providing direct evidence and confirmation of the labeling positions.

-

Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the signals in the ¹H or ²H NMR spectra.

Signaling Pathways and Experimental Workflow Visualizations

Bazedoxifene Mechanism of Action: SERM Pathway

Bazedoxifene acts as a selective estrogen receptor modulator (SERM). Its activity is tissue-specific, acting as an estrogen receptor antagonist in some tissues (e.g., breast and uterus) and an agonist in others (e.g., bone).[3] This dual activity is key to its therapeutic effects.

Caption: Bazedoxifene's SERM activity pathway.

Bazedoxifene as an Inhibitor of IL-6/GP130 Signaling

Recent research has identified Bazedoxifene as an inhibitor of the IL-6/GP130 signaling pathway, which is implicated in the progression of certain cancers.[4][5] Bazedoxifene is thought to interfere with the formation of the active signaling complex.

Caption: Bazedoxifene's inhibition of the IL-6/GP130 pathway.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound using LC-MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bazedoxifene-d4: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bazedoxifene-d4, a deuterated analog of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative analytical methods. Furthermore, it outlines the key signaling pathways of the parent compound, Bazedoxifene, and provides detailed experimental protocols for its quantification in biological matrices.

Core Chemical and Physical Properties

This compound is a synthetically modified version of Bazedoxifene where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Bazedoxifene, as it is chemically identical to the analyte but has a distinct molecular weight.

| Property | Value | Reference |

| Chemical Name | 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy-d4]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | N/A |

| Molecular Formula | C₃₀H₃₀D₄N₂O₃ | N/A |

| Molecular Weight | 474.6 g/mol | N/A |

| CAS Number | 1133695-49-4 | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

| Purity | ≥98% | N/A |

Mechanism of Action of Bazedoxifene: Signaling Pathways

Bazedoxifene, the parent compound of this compound, is a third-generation SERM. Its biological effects are mediated through its interaction with estrogen receptors (ERα and ERβ) and the IL-6/GP130 signaling pathway.

Estrogen Receptor Modulation

Bazedoxifene acts as an agonist or antagonist of estrogen receptors in a tissue-specific manner. This differential activity is the basis for its therapeutic applications, such as preventing postmenopausal osteoporosis while minimizing the risks of endometrial hyperplasia and breast cancer.

Inhibition of IL-6/GP130 Signaling

Recent studies have revealed that Bazedoxifene can also act as an inhibitor of the Interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway. This pathway is implicated in various inflammatory processes and certain cancers. By blocking this pathway, Bazedoxifene exhibits potential anti-inflammatory and anti-cancer properties.

Experimental Protocols: Quantification of Bazedoxifene using this compound

This compound is primarily used as an internal standard for the accurate quantification of Bazedoxifene in biological samples, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the quantification of Bazedoxifene in a biological matrix using this compound as an internal standard is depicted below.

Detailed Methodology for LC-MS/MS Analysis

This protocol is a composite of methodologies reported in the scientific literature for the quantification of Bazedoxifene in human plasma.

3.2.1. Materials and Reagents

-

Bazedoxifene analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

3.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bazedoxifene and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Bazedoxifene by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with the same diluent.

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

3.2.4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 5500) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Bazedoxifene: m/z 471.3 → 112.1this compound: m/z 475.3 → 112.1 |

| Collision Energy | Optimized for each transition |

3.2.5. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of Bazedoxifene to this compound against the concentration of the calibration standards.

-

The concentration of Bazedoxifene in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analytical performance and pharmacokinetic properties of Bazedoxifene.

LC-MS/MS Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

Pharmacokinetic Properties of Bazedoxifene (Oral Administration)

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | ~1-2 hours |

| t½ (Elimination Half-life) | ~30 hours |

| Apparent Volume of Distribution (Vd/F) | ~14.7 L/kg |

| Oral Bioavailability | ~6% |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Bazedoxifene in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures reliable data for pharmacokinetic, pharmacodynamic, and toxicological studies. Understanding the underlying signaling pathways of Bazedoxifene provides crucial context for interpreting these quantitative results and furthering the development of this and similar therapeutic agents. The detailed experimental protocol provided herein serves as a robust starting point for researchers and drug development professionals in their analytical endeavors.

Synthesis and Characterization of Bazedoxifene-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1] As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity.[2] Bazedoxifene has also been identified as an inhibitor of the IL-6/GP130 signaling pathway, suggesting its potential in other therapeutic areas, including oncology.[3]

Bazedoxifene-d4 is the deuterated analog of Bazedoxifene, where four hydrogen atoms on the ethoxy linker have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Bazedoxifene in biological matrices by mass spectrometry (MS) or liquid chromatography-mass spectrometry (LC-MS). The increased mass of the deuterated analog allows for its clear differentiation from the non-deuterated drug, ensuring accurate quantification in pharmacokinetic and metabolic studies.

This technical guide provides a comprehensive overview of a plausible synthesis route for this compound, detailed methodologies for its characterization, and a summary of the known signaling pathways of Bazedoxifene.

Synthesis of this compound

The synthesis of this compound can be logically approached by preparing a deuterated side chain and subsequently coupling it with the indole core of the molecule. A plausible retrosynthetic analysis is outlined below.

Proposed Synthetic Workflow

The synthesis commences with the preparation of the deuterated side chain, followed by its attachment to the protected Bazedoxifene core, and concludes with a deprotection step to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-(2-(Hexahydro-1H-azepin-1-yl)ethoxy-d4)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

To a solution of 1-(4-(hydroxymethyl)phenyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of 1-(2-bromoethoxy)-d4 (1.1 eq) in anhydrous DMF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection to yield this compound

The product from Step 1 is dissolved in a mixture of ethanol and ethyl acetate. Palladium on carbon (10 wt. %) is added, and the mixture is subjected to hydrogenation at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound as a solid.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Analytical Methods

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation and determination of deuterium incorporation. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. |

| HPLC | Determination of chemical purity. |

Hypothetical Characterization Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₃₀D₄N₂O₃ |

| Molecular Weight | 474.64 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Table 2: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.65 | s | 1H | Ar-OH |

| 8.90 | s | 1H | Ar-OH |

| 7.20 - 6.50 | m | 12H | Aromatic protons |

| 5.10 | s | 2H | -NCH₂-Ar |

| 3.50 | t | 2H | -NCH₂-CH₂- |

| 2.70 | t | 4H | Azepane ring protons |

| 2.15 | s | 3H | -CH₃ |

| 1.55 | m | 8H | Azepane ring protons |

Note: The signals for the -O-CH₂-CH₂-N- protons at approximately 4.0 ppm and 2.8 ppm in non-deuterated Bazedoxifene would be absent in the ¹H NMR spectrum of this compound.

Table 3: Hypothetical Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (Calculated) | 475.65 |

| [M+H]⁺ (Observed) | 475.6 |

| Major Fragments | m/z 118.1 (Azepane-d4 fragment), m/z 357.5 (Loss of deuterated side chain) |

Table 4: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Expected Purity | >98% |

Mechanism of Action and Signaling Pathways

Bazedoxifene's biological activity is primarily attributed to its function as a selective estrogen receptor modulator. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterine tissue).[2]

More recently, Bazedoxifene has been identified as a direct inhibitor of the interaction between glycoprotein 130 (GP130) and interleukin-6 (IL-6).[3] This inhibition blocks the activation of the downstream JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK signaling pathways, which are crucial for cell proliferation, survival, and inflammation.[3]

Bazedoxifene Inhibition of IL-6/GP130 Signaling

Caption: Bazedoxifene inhibits the IL-6/GP130 signaling pathway.

Conclusion

This technical guide provides a plausible and detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the characterization methods outlined are standard for ensuring the quality and identity of such a labeled compound. The use of this compound as an internal standard is critical for the accurate bioanalytical assessment of Bazedoxifene, supporting further research into its pharmacology and clinical applications. The elucidation of its dual mechanism of action as both a SERM and an inhibitor of the IL-6/GP130 signaling pathway opens up new avenues for its therapeutic potential.

References

- 1. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 3. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]

Bazedoxifene-d4 as an Internal Standard: A Technical Guide for Bioanalytical Method Development

Abstract

This technical guide provides an in-depth overview of the mechanism and application of bazedoxifene-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1] Accurate quantification of bazedoxifene in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. The use of a deuterated analog like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for achieving the highest levels of accuracy and precision. This document details the underlying principles, experimental protocols, and key quantitative parameters, and includes visualizations of the relevant biological pathways and analytical workflows.

The Principle of Isotope Dilution Mass Spectrometry with this compound

The core mechanism behind using this compound as an internal standard is isotope dilution, a powerful technique for correcting analytical variability.[2][3]

-

Chemical and Physical Equivalence: this compound is structurally identical to bazedoxifene, with the exception that four hydrogen atoms have been replaced with their stable, heavier isotope, deuterium. This minimal change ensures that the deuterated standard has virtually identical physicochemical properties (e.g., polarity, pKa, solubility) to the parent drug. Consequently, both compounds co-elute during chromatographic separation and exhibit the same behavior during sample preparation steps like extraction, protein precipitation, and derivatization.[2]

-

Correction for Variability: Any physical loss of the analyte (bazedoxifene) during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard (this compound). Similarly, variations in instrument performance, such as injection volume inconsistencies or fluctuations in ionization efficiency (matrix effects), affect both the analyte and the internal standard equally.

-

Mass Spectrometric Distinction: Despite their chemical similarity, this compound is heavier than bazedoxifene by four Daltons. This mass difference allows a triple quadrupole mass spectrometer to differentiate and independently measure the two compounds using Multiple Reaction Monitoring (MRM).

-

Ratio-Based Quantification: By adding a known, fixed amount of this compound to every sample, standard, and quality control at the beginning of the workflow, quantification is based on the ratio of the analyte's MS signal response to the internal standard's MS signal response. This ratio remains constant regardless of sample loss or matrix-induced signal suppression/enhancement, leading to highly accurate and precise results.

Logical Framework for Quantification

The diagram below illustrates the principle of how the analyte-to-internal standard ratio corrects for analytical variability.

References

Commercial Suppliers and Technical Applications of Bazedoxifene-d4 for Research: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for Bazedoxifene-d4, a deuterated internal standard crucial for the accurate quantification of Bazedoxifene in research applications. This document outlines the technical specifications from various suppliers, details a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the key signaling pathways of Bazedoxifene.

Commercial Supplier Overview

This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The choice of supplier may depend on factors such as purity, available quantities, cost, and required documentation. Below is a summary of key information from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Molecular Formula | Notes |

| Cayman Chemical | This compound | 1133695-49-4 | ≥99% deuterated forms (d1-d4) | C₃₀H₃₀D₄N₂O₃ | Intended for use as an internal standard for the quantification of bazedoxifene by GC- or LC-MS.[1] |

| MedchemExpress | This compound acetate | Not Listed | Not Specified | C₃₀H₃₀D₄N₂O₃ (acetate) | Provided as the acetate salt; noted for use as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] |

| Sussex Research | This compound Acetate | Not Listed | >95% (HPLC), >95% Isotopic Enrichment | C₃₀H₃₀D₄N₂O₃·CH₃CO₂H | Provided as the acetate salt. |

| InvivoChem | This compound | 1133695-49-4 | ≥98% | C₃₀H₃₀D₄N₂O₃ | States the product is for research use only. |

Mechanism of Action and Signaling Pathways

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) with a dual mechanism of action, exhibiting both estrogen receptor (ER) agonist and antagonist properties depending on the target tissue.[3][4] This tissue selectivity allows for beneficial estrogenic effects on bone while minimizing potential adverse effects on uterine and breast tissues.[5]

Estrogen Receptor Modulation

Bazedoxifene binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6] In bone tissue, it acts as an ER agonist, mimicking the effects of estrogen to promote bone density and reduce the risk of fractures.[3] Conversely, in breast and uterine tissues, it acts as an ER antagonist, blocking the proliferative effects of estrogen.[3][5]

References

- 1. Bazedoxifene is a novel IL-6/GP130 inhibitor for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 4. Bazedoxifene - Wikipedia [en.wikipedia.org]

- 5. Facebook [cancer.gov]

- 6. drugs.com [drugs.com]

Bazedoxifene-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Bazedoxifene-d4, a deuterated analog of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document outlines its core physicochemical properties, relevant experimental protocols for its application as an internal standard, and the key signaling pathways influenced by its non-deuterated counterpart.

Core Physicochemical Data

This compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Bazedoxifene quantification in complex biological matrices.[1][2] Its deuteration provides a distinct mass signature without significantly altering its chemical properties.

| Property | Value | Reference |

| CAS Number | 1133695-49-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₀H₃₀D₄N₂O₃ | [1] |

| Molecular Weight | 474.6 g/mol | [1][2] |

| Formal Name | 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy-1,1,2,2-d₄]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1][2] |

| Appearance | Solid | [1] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Bazedoxifene via LC-MS/MS. Below is a representative protocol synthesized from established methodologies for the analysis of Bazedoxifene in biological samples.

Protocol: Quantification of Bazedoxifene in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add a known concentration of this compound solution (internal standard).

-

Perform protein precipitation by adding a suitable organic solvent such as acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

The resulting supernatant can be further purified using liquid-liquid extraction.[7]

-

Evaporate the final organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase column, such as a C18 (e.g., X-Bridge C18, 50x4.6 mm, 3.5 µm), is suitable for separation.[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8][9]

-

Flow Rate: A flow rate of 0.6 mL/min can be used.[8]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Bazedoxifene: Monitor the precursor to product ion transition (e.g., m/z 471.2 -> 112.1).

-

This compound: Monitor the appropriate precursor to product ion transition for the deuterated standard (e.g., m/z 475.0 -> 58.35, though the exact transition may vary based on fragmentation).[9]

-

-

Data Analysis: The concentration of Bazedoxifene in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Signaling Pathways

Bazedoxifene, the non-deuterated parent compound, exerts its biological effects through modulation of specific signaling pathways. As a selective estrogen receptor modulator (SERM), its primary mechanism involves interaction with estrogen receptors.[10][11] Additionally, it has been identified as an inhibitor of the IL-6/GP130 signaling cascade.[1][2][3][4][5]

Estrogen Receptor Signaling

Bazedoxifene exhibits tissue-selective agonist and antagonist activity on estrogen receptors (ERα and ERβ).[6][10] In bone tissue, it acts as an agonist, mimicking the effects of estrogen to promote bone density.[10] Conversely, in breast and uterine tissue, it acts as an antagonist, blocking the proliferative signals of estrogen.[10]

IL-6/GP130 Signaling Pathway

Bazedoxifene has been shown to inhibit the interaction between Interleukin-6 (IL-6) and its receptor subunit Glycoprotein 130 (GP130).[3][4][5] This inhibition blocks the activation of downstream signaling cascades, such as the JAK/STAT and Ras/Raf/MAPK pathways, which are implicated in cell proliferation and survival in various cancers.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Bazedoxifene using this compound.

References

- 1. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repositioning Bazedoxifene as a novel IL-6/GP130 signaling antagonist for human rhabdomyosarcoma therapy | PLOS One [journals.plos.org]

- 3. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]

- 4. Bazedoxifene is a novel IL-6/GP130 inhibitor for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

Bazedoxifene-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bazedoxifene-d4. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and ensuring the accurate use of this isotopically labeled compound in analytical and research applications.

Introduction to this compound

This compound is a deuterium-labeled version of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).[1] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Bazedoxifene in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[1][2] The incorporation of four deuterium atoms on the ethoxy side chain provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte. Given its primary use as an analytical standard, maintaining its chemical and isotopic purity through appropriate storage and handling is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy-d4]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | [1] |

| CAS Number | 1133695-49-4 | [1] |

| Molecular Formula | C₃₀H₃₀D₄N₂O₃ | [1] |

| Molecular Weight | 474.6 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Stability Profile and Storage Conditions

The stability of this compound is critical for its function as an internal standard. While specific, publicly available, in-depth stability studies on this compound are limited, information from suppliers and general knowledge of deuterated compounds provide a strong basis for recommended handling and storage.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on supplier data and general best practices for deuterated pharmaceutical compounds.[1][3][4]

| Form | Condition | Temperature | Duration | Container | Additional Precautions |

| Solid | Long-term | -20°C | ≥ 4 years[1] | Tightly sealed, light-resistant vial | Allow to warm to room temperature before opening to prevent condensation.[3] |

| Short-term | 2-8°C | Weeks to months | Tightly sealed, light-resistant vial | Protect from moisture.[4] | |

| Solution | In organic solvent (e.g., DMSO) | -20°C or -80°C | Up to 1 year | Tightly sealed, light-resistant vial | Aliquot to avoid repeated freeze-thaw cycles. Handle under an inert atmosphere (e.g., nitrogen, argon) to prevent isotopic exchange with atmospheric moisture.[4] |

Factors Affecting Stability

Several factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate the degradation of organic molecules. As a precautionary measure, storage at low temperatures is recommended to minimize any potential degradation.[3]

-

Light: Bazedoxifene acetate has been found to be stable under photolytic stress conditions. However, as a general practice for complex organic molecules, protection from light, especially UV radiation, is advised to prevent potential photodegradation.[3][5]

-

Humidity/Moisture: Deuterated compounds, particularly those with exchangeable protons or hygroscopic tendencies, can be susceptible to H/D exchange with atmospheric moisture, leading to a decrease in isotopic purity.[4] Therefore, it is crucial to store this compound in a dry environment and in tightly sealed containers.[3][4]

-

pH (in solution): Bazedoxifene acetate is sensitive to acidic and basic conditions, leading to hydrolysis.[5] It is expected that this compound would exhibit similar sensitivities in solution.

-

Oxidation: Bazedoxifene acetate is susceptible to oxidative degradation.[5][6] Therefore, exposure to air and other oxidizing agents should be minimized.

Experimental Protocols

While a specific stability-indicating method for this compound is not publicly available, a representative experimental protocol for assessing its stability can be adapted from established methods for Bazedoxifene acetate and general guidelines from the International Council for Harmonisation (ICH).[5][7]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 1N HCl at 60°C for a specified period (e.g., 1 hour). Neutralize with 1N NaOH.

-

Base Hydrolysis: Treat the stock solution with 1N NaOH at 60°C for a specified period (e.g., 5 hours). Neutralize with 1N HCl.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 1 hour).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period. Dissolve in the solvent for analysis.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method, similar to the one developed for Bazedoxifene acetate.[5][7] The method should be capable of separating the intact this compound from its potential degradation products.

-

A reversed-phase C18 column is typically used with a gradient mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[7]

-

Detection is commonly performed using a UV detector at a wavelength of approximately 220 nm.[7]

-

Mass spectrometry (LC-MS) can be used to identify the structure of any significant degradation products.

-

Visualizations

Bazedoxifene Signaling Pathway

Bazedoxifene, as a selective estrogen receptor modulator (SERM), exhibits tissue-specific agonist and antagonist effects on estrogen receptors (ERα and ERβ). Its mechanism of action also involves the inhibition of the IL-6/GP130 signaling pathway, which is implicated in certain cancers.

Caption: this compound mechanism of action.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a stability study of this compound.

Caption: Workflow for this compound stability testing.

Conclusion

Maintaining the stability of this compound is essential for its reliable use as an internal standard in research and drug development. Adherence to the recommended storage conditions, primarily long-term storage at -20°C in a solid form, protected from light and moisture, is critical. For solutions, storage at low temperatures, aliquoting to prevent freeze-thaw cycles, and handling under an inert atmosphere are key to preserving both chemical and isotopic integrity. The provided experimental framework for stability testing can guide researchers in further characterizing the stability profile of this compound under specific laboratory conditions.

References

An In-Depth Technical Guide to Understanding the Mass Shift of Bazedoxifene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in Bazedoxifene-d4, a deuterated internal standard essential for the accurate quantification of the selective estrogen receptor modulator (SERM), Bazedoxifene, in complex biological matrices. Understanding the principles behind this mass shift, the experimental conditions for its measurement, and the stability of the isotopic label is critical for robust bioanalytical method development and validation.

Core Concepts: The Foundation of Mass Shift in Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. The SIL-IS is chemically identical to the analyte of interest (Bazedoxifene) but has a different mass due to the incorporation of heavy isotopes.

The "mass shift" is the difference in mass-to-charge ratio (m/z) between the analyte and its corresponding SIL-IS. This deliberate mass difference allows the mass spectrometer to distinguish between the two compounds, even if they co-elute chromatographically. By adding a known concentration of the SIL-IS to a sample, any variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects) affects both the analyte and the SIL-IS equally. The ratio of the analyte's signal to the SIL-IS's signal is then used to accurately determine the analyte's concentration.

Quantitative Data Summary

The mass shift of this compound arises from the incorporation of four deuterium (²H or D) atoms. The following table summarizes the key quantitative data for Bazedoxifene and its deuterated analog.

| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Bazedoxifene | C₃₀H₃₄N₂O₃ | 470.61 | 470.2569 |

| This compound | C₃₀H₃₀D₄N₂O₃ | 474.64 | 474.2821 |

The theoretical mass shift is approximately 4 Da. This shift is readily detectable by modern mass spectrometers, allowing for clear differentiation between the analyte and the internal standard.

Location of Deuterium Labeling

The stability of the isotopic label is paramount for a reliable internal standard. In this compound, the four deuterium atoms are strategically placed on the ethoxy side chain, specifically on the two carbon atoms adjacent to the ether linkage. The formal chemical name for this compound is 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy-1,1,2,2-d4]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol[1].

This placement on a stable, non-labile part of the molecule is crucial. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or acidic carbons are susceptible to back-exchange with hydrogen atoms from the solvent or matrix, which would compromise the integrity of the internal standard. The carbon-deuterium bonds in this compound are strong and not prone to exchange under typical bioanalytical conditions.

Experimental Protocol: LC-MS/MS Analysis of Bazedoxifene

While specific parameters may vary between laboratories and instrumentation, the following provides a detailed, representative methodology for the analysis of Bazedoxifene in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

-

Objective: To remove proteins from the plasma sample, which can interfere with the analysis.

-

Procedure:

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of this compound internal standard solution (at a known concentration, e.g., 100 ng/mL in methanol).

-

Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

2. Liquid Chromatography

-

Objective: To separate Bazedoxifene and this compound from other components in the sample extract.

-

Parameters:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 10% B

-

3.6-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

3. Tandem Mass Spectrometry

-

Objective: To detect and quantify Bazedoxifene and this compound with high selectivity and sensitivity.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Bazedoxifene: The precursor ion is the protonated molecule [M+H]⁺ at m/z 471.3. A common product ion resulting from the fragmentation of the precursor is monitored, for instance, m/z 112.1, which corresponds to the hexahydro-1H-azepin-1-yl)ethyl fragment.

-

This compound: The precursor ion is the protonated deuterated molecule [M+H]⁺ at m/z 475.3. The corresponding product ion would also be shifted by 4 Da, so m/z 116.1 would be monitored.

-

-

Instrument Settings: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument to achieve maximum sensitivity for these transitions.

-

Visualization of Mass Shift and Fragmentation

Mass Spectra Visualization

The following diagram illustrates the expected mass shift in the full scan mass spectra of Bazedoxifene and this compound.

Caption: Idealized mass spectra showing the +4 Da shift of the protonated this compound.

Fragmentation Pathway

The fragmentation of Bazedoxifene in the mass spectrometer is crucial for selecting a specific and sensitive MRM transition. The primary fragmentation site is the bond between the ethoxy group and the azepane ring.

Caption: Collision-Induced Dissociation (CID) of Bazedoxifene.

Experimental Workflow

The overall process from sample collection to data analysis is a multi-step workflow.

Caption: A typical workflow for quantifying Bazedoxifene in plasma.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bazedoxifene in Human Plasma using Bazedoxifene-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Accurate quantification of Bazedoxifene in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of Bazedoxifene in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, employing Bazedoxifene-d4 as the internal standard (IS).

The methodology described herein is based on established bioanalytical principles and provides a framework for the successful implementation of this assay in a research or drug development setting. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of typical method validation parameters.

Experimental Protocols

Materials and Reagents

-

Analytes: Bazedoxifene and this compound (Internal Standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Isopropanol (IPA), Dichloromethane, Methyl-tert-butyl-ether (MTBE) - all LC-MS grade or higher.

-

Reagents: Ammonium acetate, Ammonium hydroxide.

-

Plasma: Human plasma with K2-EDTA as anticoagulant.

Sample Preparation

The choice of sample preparation method is critical for removing plasma proteins and other interfering substances. Three common and effective methods are detailed below: protein precipitation, liquid-liquid extraction, and solid-phase extraction.

This is a rapid and straightforward method suitable for high-throughput analysis.

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the thawed plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

-

Add 250 µL of cold acetonitrile (ACN) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,800 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Protocol:

-

To 500 µL of plasma in a glass tube, add the internal standard solution.

-

Add 500 µL of 0.1% ammonium hydroxide solution and vortex to mix.

-

Add 2.5 mL of an organic solvent mixture, such as Dichloromethane:Isopropanol (95:5, v/v) or MTBE.

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.

Protocol:

-

Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

-

Pre-treat the plasma sample: Dilute 200 µL of plasma with 200 µL of 1% formic acid in water.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 1 mL of methanol or a suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Typical Conditions |

| LC System | UHPLC or HPLC system |

| Column | C18 or C8 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized to provide good separation of Bazedoxifene from matrix components. A typical gradient might start at 10% B and ramp up to 95% B. |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | See Table 2 |

| Ion Source Temperature | 500 - 550 °C |

| IonSpray Voltage | ~5500 V |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bazedoxifene | To be determined | To be determined | 100-200 | To be optimized |

| This compound | To be determined | To be determined | 100-200 | To be optimized |

Note on MRM Transitions: Specific precursor and product ions for Bazedoxifene and this compound were not explicitly found in the provided search results. These parameters are critical for the setup of the mass spectrometer and must be determined experimentally. This is typically done by infusing a standard solution of Bazedoxifene and this compound directly into the mass spectrometer and performing a product ion scan to identify the most stable and abundant fragment ions.

Data Presentation and Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability, in accordance with regulatory guidelines. The following table summarizes the key validation parameters and typical acceptance criteria.

Table 3: Summary of Bioanalytical Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Calibration curve with a minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value. |

| Precision | Coefficient of variation (CV) should not exceed 15% for QC samples. |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of nominal) and precision (CV ≤ 20%). |

| Recovery | Consistent and reproducible recovery of the analyte and internal standard from the plasma matrix. |

| Matrix Effect | Assessment of the ion suppression or enhancement from the biological matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and in processed samples. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Bazedoxifene in plasma.

Caption: General workflow for Bazedoxifene quantification in plasma.

Bazedoxifene Signaling Pathway Context

Bazedoxifene acts as a selective estrogen receptor modulator (SERM). The diagram below provides a simplified overview of its mechanism of action.

Caption: Simplified signaling pathway of Bazedoxifene.

Application Note: Development of a Bioanalytical Method for Bazedoxifene Quantification in Human Plasma using Bazedoxifene-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis.[1][2] It acts as an estrogen receptor agonist in bone tissue, promoting bone mineral density, while functioning as an antagonist in uterine and breast tissues.[2][3] Recent research has also highlighted its potential as an anticancer agent through the inhibition of the IL-6/GP130 signaling pathway.[4] Accurate quantification of Bazedoxifene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a robust and sensitive bioanalytical method for the determination of Bazedoxifene in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bazedoxifene-d4 as the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Bazedoxifene analytical standard

-

This compound (internal standard, IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

2. Instrumentation

-

Liquid Chromatograph: Shimadzu UFLC system or equivalent

-

Mass Spectrometer: SCIEX TQ5500 mass spectrometer or equivalent triple quadrupole mass spectrometer

-

Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

3. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bazedoxifene and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Bazedoxifene stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

-

Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.

-

Vortex briefly to mix.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bazedoxifene: Q1/Q3 to be optimized (e.g., m/z 471.2 -> 112.1)

-

This compound: Q1/Q3 to be optimized (e.g., m/z 475.2 -> 112.1)

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

-

Data Presentation

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range (ng/mL) | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | < 10% | ± 15% | < 15% | ± 15% |

| Low | 0.3 | < 8% | ± 10% | < 10% | ± 10% |

| Medium | 5 | < 5% | ± 8% | < 8% | ± 8% |

| High | 40 | < 5% | ± 5% | < 8% | ± 8% |

Mandatory Visualizations

Caption: Experimental workflow for the bioanalytical method.

Caption: Bazedoxifene's inhibition of the IL-6/GP130 signaling pathway.

References

- 1. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]

Application Notes and Protocols for the Use of Bazedoxifene-d4 in Pharmacokinetic Studies of Bazedoxifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Bazedoxifene-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution and similar ionization properties of the deuterated standard with the analyte allow for precise and accurate quantification by correcting for variability during sample preparation and analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Bazedoxifene.

Data Presentation: Pharmacokinetic Parameters of Bazedoxifene

The following tables summarize the key pharmacokinetic parameters of Bazedoxifene obtained from clinical studies in healthy postmenopausal women and men.

Table 1: Single-Dose Pharmacokinetics of Bazedoxifene in Healthy Postmenopausal Women [1]

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |

| 5 | 1.6 | - | - | ~25-30 |

| 10 | - | - | ~2.0 | ~28 |

| 20 | 6.2 | 71 ± 34 | 2.5 ± 2.1 | ~30 |

| 40 | 12.5 | - | - | - |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Table 2: Multiple-Dose and Bioavailability Data for Bazedoxifene [1][2]

| Parameter | Value |

| Steady State Achievement | 1 week |

| Oral Bioavailability | ~6% |

| Clearance (IV administration) | 0.4 ± 0.1 L/h/kg |

| Volume of Distribution | 14.7 ± 3.9 L/kg |

Table 3: Pharmacokinetic Parameters of Bazedoxifene (20 mg) in Healthy Male Volunteers [3]

| Parameter | Monotherapy | Combined with Cholecalciferol |

| Cmax (ng/mL) | 3.30 ± 0.92 | 3.62 ± 1.39 |

| AUClast (h·ng/mL) | 44.32 ± 22.24 | 50.78 ± 24.98 |

| Tmax (h) | 2.00 | 1.53 |

AUClast: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

Experimental Protocols

Pharmacokinetic Study Design and Sample Collection

This protocol outlines a typical design for a clinical pharmacokinetic study of Bazedoxifene.

Methodology:

-

Subject Recruitment: Healthy volunteers are screened and enrolled after providing informed consent.

-

Dosing: A single oral dose of Bazedoxifene (e.g., 20 mg) is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[3]

-

Plasma Preparation: Plasma is separated by centrifugation at approximately 1800 x g for 10 minutes at 4°C.[3]

-

Sample Storage: The resulting plasma samples are stored frozen at -20°C or lower until analysis.

Bioanalytical Method for Bazedoxifene in Plasma using LC-MS/MS

This protocol details the quantitative analysis of Bazedoxifene in plasma using this compound as an internal standard.

Materials and Reagents:

-

Bazedoxifene reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Blank human plasma

Instrumentation:

-

A validated liquid chromatography system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu UFLC system with a SCIEX TQ5500 mass spectrometer).[3]

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Bazedoxifene and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Bazedoxifene by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Liquid-Liquid Extraction): [3]

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.

-

Add 500 µL of MTBE, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions (Proposed):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bazedoxifene: m/z 471.2 → 112.1 (Quantifier), m/z 471.2 → 412.2 (Qualifier)

-

This compound: m/z 475.2 → 112.1 (Quantifier)

-

-

Note: The exact MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.

-

-

-

Calibration and Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Bazedoxifene to this compound against the nominal concentration of the calibration standards.

-

The concentration of Bazedoxifene in the unknown samples is determined from the calibration curve using a weighted linear regression. The calibration range is typically 0.1 to 20 ng/mL.[3]

-

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Bazedoxifene in plasma samples. This methodology is essential for the accurate characterization of the pharmacokinetic profile of Bazedoxifene in clinical and preclinical studies, ultimately supporting its safe and effective use in the prevention of postmenopausal osteoporosis.

References

- 1. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amitpatel745.wordpress.com [amitpatel745.wordpress.com]

Application Notes and Protocols for the Use of Bazedoxifene-d4 in Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Bazedoxifene-d4 in metabolic stability assays. This document is intended for researchers, scientists, and drug development professionals working to characterize the metabolic profile of bazedoxifene or similar compounds.

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1] Understanding its metabolic stability is crucial for predicting its pharmacokinetic properties, including half-life, bioavailability, and potential for drug-drug interactions. The primary metabolic pathway for bazedoxifene is glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), with minimal involvement of cytochrome P450 (CYP) enzymes.[2][3][4] The major metabolites are bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide.[3][5]

Deuterated compounds, such as this compound, are valuable tools in drug metabolism studies.[6][7] The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, slowing down metabolism at the site of deuteration and aiding in the identification of metabolic pathways.[][9] More commonly in quantitative bioanalysis, deuterated analogs serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis due to their similar chemical and physical properties to the analyte, but distinct mass.[10][11]

This document outlines the application of this compound as both a test compound to investigate the kinetic isotope effect on its metabolism and as an internal standard for the accurate quantification of bazedoxifene in in vitro metabolic stability assays.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Bazedoxifene

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 3.43 ng/ml (single 20 mg dose) | [5] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [2][3] |

| Absolute Bioavailability | ~6% | [2][3] |

| Volume of Distribution | 14.7 ± 3.9 L/kg | [3][4] |

| Elimination Half-life | ~30 hours | [2][4] |

Table 2: Typical Experimental Parameters for a Microsomal Stability Assay

| Parameter | Recommended Conditions |

| Test System | Human Liver Microsomes (HLM) |

| Test Compound Concentration | 1 µM |

| Microsomal Protein Concentration | 0.5 mg/mL |

| Cofactor | NADPH Regenerating System or UDPGA |

| Incubation Times | 0, 5, 15, 30, 45, 60 minutes |

| Internal Standard | This compound (for bazedoxifene assay) |

| Analysis Method | LC-MS/MS |

Signaling Pathways

Bazedoxifene primarily acts as a selective estrogen receptor modulator. Additionally, it has been identified as an inhibitor of the IL-6/GP130 signaling pathway, which is being investigated for its potential in cancer therapy.[12]

Bazedoxifene's dual mechanism of action.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Bazedoxifene and this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of bazedoxifene and this compound.

Materials:

-

Bazedoxifene and this compound

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II metabolism assessment

-

Acetonitrile (ACN) with a suitable internal standard (e.g., a structurally unrelated compound if this compound is the analyte)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare 10 mM stock solutions of bazedoxifene and this compound in DMSO.

-

Further dilute the stock solutions in acetonitrile to an appropriate working concentration (e.g., 100 µM).

-

-

Incubation Mixture Preparation (per well):

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system (and/or UDPGA).

-

Add human liver microsomes to the master mix to a final concentration of 0.5 mg/mL. Pre-warm the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add the test compound (bazedoxifene or this compound) to the pre-warmed incubation mixture to achieve a final concentration of 1 µM.

-

For negative controls, substitute the NADPH regenerating system with a phosphate buffer.

-

-

Time Course Incubation:

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).

-

Protocol 2: Use of this compound as an Internal Standard for Quantification of Bazedoxifene

Objective: To accurately quantify the concentration of bazedoxifene in a metabolic stability assay using this compound as an internal standard.

Procedure:

-

Follow the steps outlined in Protocol 1 for the metabolic stability assay of bazedoxifene.

-

Preparation of Quenching Solution:

-

Prepare the quenching solution (ice-cold acetonitrile) containing a fixed concentration of this compound (e.g., 100 nM).

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding the quenching solution containing this compound.

-

-

LC-MS/MS Analysis:

-

Develop an LC-MS/MS method to monitor the transitions for both bazedoxifene and this compound.

-

Generate a calibration curve by plotting the peak area ratio of bazedoxifene to this compound against the known concentrations of bazedoxifene standards.

-

-

Quantification:

-